molecular formula C22H26FN3O4 B1242922 4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide

4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide

Cat. No.: B1242922
M. Wt: 415.5 g/mol
InChI Key: NYSDRDDQELAVKP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flesinoxan is a chemical compound known for its potent and selective action as a 5-hydroxytryptamine 1A receptor partial agonist. It belongs to the phenylpiperazine class and was initially developed as a potential antihypertensive drug. it was later found to possess antidepressant and anxiolytic effects in animal tests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flesinoxan involves several steps, starting with the preparation of the core phenylpiperazine structure. The key intermediate is 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of Flesinoxan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Flesinoxan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flesinoxan has been extensively studied for its potential therapeutic applications:

Mechanism of Action

Flesinoxan exerts its effects primarily through its action on 5-hydroxytryptamine 1A receptors. It acts as a partial agonist at postsynaptic receptors and a full agonist at presynaptic receptors. This dual action results in the modulation of neurotransmitter release, leading to its antidepressant and anxiolytic effects. The compound also influences the secretion of hormones such as adrenocorticotropic hormone, cortisol, prolactin, and growth hormone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Flesinoxan

Flesinoxan is unique due to its high selectivity and potency as a 5-hydroxytryptamine 1A receptor agonist. Its dual action as a partial agonist at postsynaptic receptors and a full agonist at presynaptic receptors distinguishes it from other similar compounds. Additionally, its robust effectiveness and very good tolerability in clinical studies highlight its potential as a therapeutic agent .

Properties

Molecular Formula

C22H26FN3O4

Molecular Weight

415.5 g/mol

IUPAC Name

4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide

InChI

InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m1/s1

InChI Key

NYSDRDDQELAVKP-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@@H](CO4)CO

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO

Synonyms

DU 29373
DU-29373
flesinoxan
p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide

Origin of Product

United States

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